molecular formula C11H20N2O2 B2801746 Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1250997-01-3

Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2801746
CAS No.: 1250997-01-3
M. Wt: 212.293
InChI Key: XKZNMNKZDDJEEL-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound that features a unique azabicyclohexane structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure includes a tert-butyl ester group, an aminomethyl group, and a rigid bicyclic framework, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and photoredox catalysis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to modify the bicyclic framework or the functional groups attached to it.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or amides, while reduction can lead to modified bicyclic structures. Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

Tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in biochemical studies and drug design.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and infections.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the rigid bicyclic framework provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the functional groups attached to the framework.

    Cyclopropylanilines: These compounds are precursors in the synthesis of tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate and have similar reactivity.

    Difluorocyclopropenes: These compounds are used in the diastereoselective synthesis of the target compound and have related chemical properties.

Uniqueness

This compound is unique due to its specific combination of a tert-butyl ester group, an aminomethyl group, and a rigid bicyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (1R,4S,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-9(13)8(7)5-12/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZNMNKZDDJEEL-HRDYMLBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1[C@H]2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.